

Spectroscopic Analysis of C₁₅H₁₁NO₄: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Disperse Red 4

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Core Topic: Molecular Formula C₁₅H₁₁NO₄ Spectroscopic Analysis Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for compounds with the molecular formula C₁₅H₁₁NO₄. Focusing on the representative compound 4'-Nitroflavanone, this document details the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Furthermore, it outlines the detailed experimental protocols for acquiring this spectroscopic information and presents a logical workflow for compound identification.

Spectroscopic Data Summary for C₁₅H₁₁NO₄ (4'-Nitroflavanone)

The following tables summarize the key quantitative data from the spectroscopic analysis of 4'-Nitroflavanone.

Table 1: ¹H NMR Spectroscopic Data of 4'-Nitroflavanone

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.25	d	8.8	2H	H-2', H-6'
7.95	d	8.8	2H	H-3', H-5'
7.90	dd	7.9, 1.6	1H	H-5
7.55	ddd	8.7, 7.2, 1.6	1H	H-7
7.10 - 7.00	m	-	2H	H-6, H-8
5.50	dd	12.9, 2.9	1H	H-2
3.15	dd	17.0, 12.9	1H	H-3a
2.90	dd	17.0, 2.9	1H	H-3b

Table 2: ^{13}C NMR Spectroscopic Data of 4'-Nitroflavanone

Chemical Shift (δ , ppm)	Assignment
191.0	C-4
161.0	C-8a
148.0	C-4'
145.0	C-1'
136.0	C-7
128.0	C-2', C-6'
124.0	C-3', C-5'
122.0	C-5
121.5	C-4a
118.0	C-6, C-8
79.0	C-2
45.0	C-3

Table 3: FT-IR Spectroscopic Data of 4'-Nitroflavanone

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1685	Strong	C=O (ketone) stretch
1600, 1475	Medium	Aromatic C=C stretch
1520	Strong	Asymmetric NO ₂ stretch
1345	Strong	Symmetric NO ₂ stretch
1220	Strong	C-O-C (ether) stretch

Table 4: Mass Spectrometry Data of 4'-Nitroflavanone

m/z	Relative Intensity (%)	Assignment
269	100	[M] ⁺ (Molecular Ion)
223	40	[M - NO ₂] ⁺
177	25	[C ₉ H ₅ O ₃] ⁺
121	60	[C ₇ H ₅ O ₂] ⁺
120	55	[C ₈ H ₈ O] ⁺
92	30	[C ₆ H ₄ O] ⁺
77	35	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the C₁₅H₁₁NO₄ compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing the spectral resolution.
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

- Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton environment.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Instrument Setup: Follow the same locking and shimming procedures as for ^1H NMR.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) compared to ^1H NMR.
- Data Processing:
 - Perform Fourier transformation, phasing, and referencing (to the solvent peak) as with ^1H NMR.

- Analyze the chemical shifts of the resulting singlet peaks to identify the different carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid $C_{15}H_{11}NO_4$ compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over a range of $4000-400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

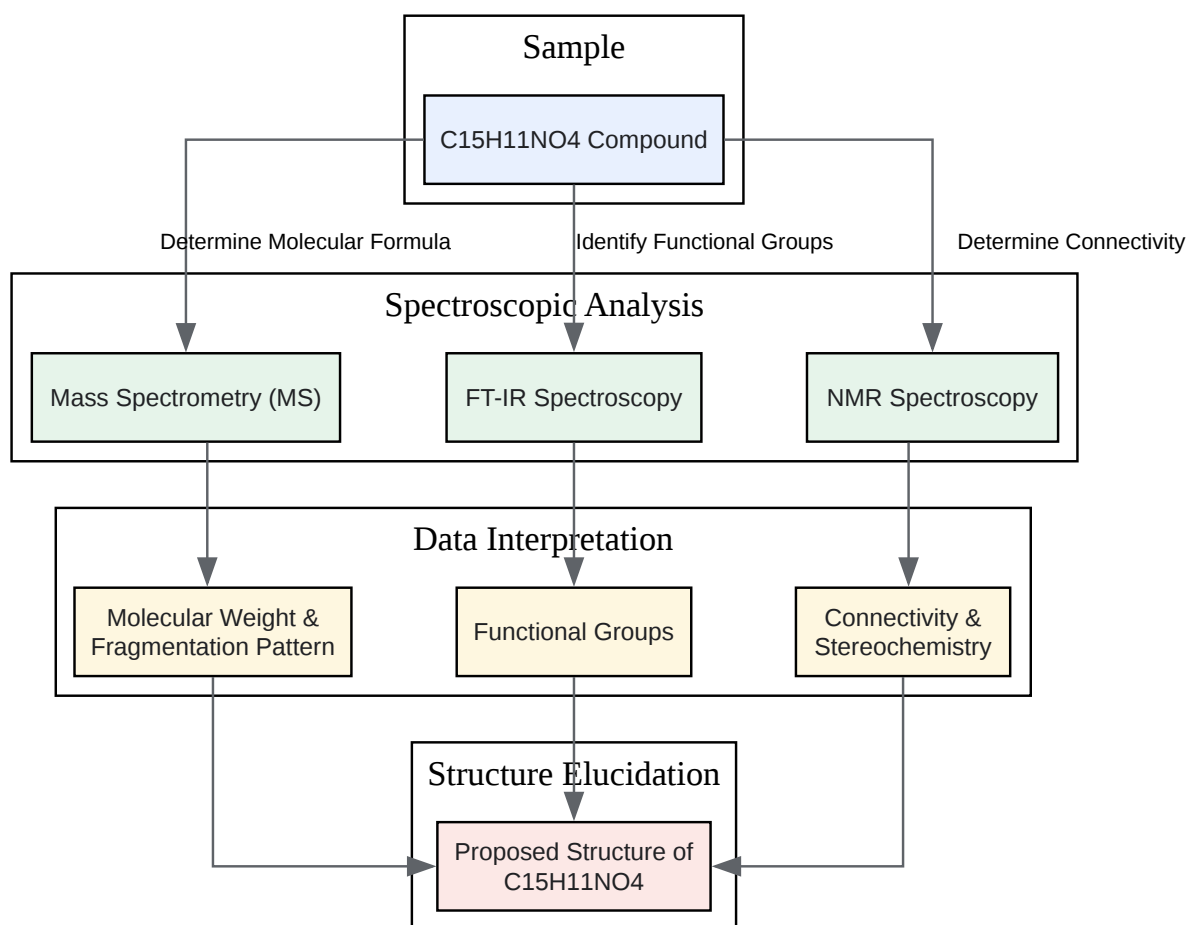
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Dissolve a small amount (approx. 1 mg) of the C₁₅H₁₁NO₄ compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of about 100-1000 µg/mL.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector Temperature: 250-280 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Acquisition:
 - Inject 1 µL of the sample solution into the GC. The compound will be separated from the solvent and any impurities as it passes through the column.
 - The eluted compound enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Data Processing:
 - Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
 - Examine the mass spectrum corresponding to the chromatographic peak.
 - Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.^{[4][5]}

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a compound with the molecular formula C₁₅H₁₁NO₄.



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Caption: Workflow for Spectroscopic Analysis of C₁₅H₁₁NO₄.

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